1-Methyl-2-[(phenylsulfonyl)methyl]benzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(benzenesulfonylmethyl)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S/c1-12-7-5-6-8-13(12)11-17(15,16)14-9-3-2-4-10-14/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWECXBSVNSKIIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400792 | |
| Record name | 1-Methyl-2-[(phenylsulfonyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71996-48-0 | |
| Record name | 1-Methyl-2-[(phenylsulfonyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Nomenclature and Classification Within Organosulfur Chemistry
Systematic Nomenclature and Common Academic Synonyms
The compound is systematically named 1-Methyl-2-[(phenylsulfonyl)methyl]benzene according to IUPAC nomenclature guidelines. In academic literature and commercial catalogs, it is also frequently referred to by its common synonym, 2-Methylbenzyl phenyl sulfone . sigmaaldrich.com This name helpfully highlights the constituent benzyl (B1604629) and phenyl sulfone moieties.
Other identifiers for this compound include its CAS Number, which is 71996-48-0 . sigmaaldrich.com
Structural Features and Classification as a Benzylic Phenyl Sulfone
This compound possesses the chemical formula C₁₄H₁₄O₂S and a molecular weight of 246.32 g/mol . sigmaaldrich.com Structurally, it is defined by a central sulfonyl group (SO₂) bonded to a phenyl group and a benzyl group that is substituted with a methyl group at the ortho position of the benzene (B151609) ring.
The key structural features are:
A sulfonyl functional group (R-S(=O)₂-R'), which is the defining characteristic of a sulfone. wikipedia.org
A phenyl group directly attached to one side of the sulfonyl group.
A 2-methylbenzyl group attached to the other side of the sulfonyl group. The term "benzylic" refers to the C₆H₅CH₂- substituent, and in this case, it is modified with a methyl group. libretexts.org
Due to these features, this compound is classified as a benzylic phenyl sulfone . The presence of the sulfonyl group, which is strongly electron-withdrawing, significantly influences the chemical properties of the adjacent methylene (B1212753) bridge and the aromatic rings. wikipedia.orgacs.org
Interactive Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄O₂S | sigmaaldrich.com |
| Molecular Weight | 246.32 g/mol | sigmaaldrich.com |
| CAS Number | 71996-48-0 | sigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.com |
| Melting Point | 81-83 °C | sigmaaldrich.com |
| SMILES String | Cc1ccccc1CS(=O)(=O)c2ccccc2 | sigmaaldrich.com |
| InChI Key | PWECXBSVNSKIIN-UHFFFAOYSA-N | sigmaaldrich.com |
Relationship to Other Benzylic and Aromatic Sulfones
This compound belongs to a larger family of aromatic sulfones. Its properties can be understood in relation to its structural isomers and the parent compound, benzyl phenyl sulfone.
The position of the methyl group on the benzyl ring significantly influences the compound's physical and chemical properties. The isomers include:
1-Methyl-3-[(phenylsulfonyl)methyl]benzene (meta isomer)
1-Methyl-4-[(phenylsulfonyl)methyl]benzene (para isomer)
The ortho, meta, and para nomenclature is used to denote the relative positions of the substituents on the benzene ring. libretexts.orgyoutube.comyoutube.com
The parent compound, Benzyl phenyl sulfone , lacks the methyl substituent on the benzyl ring. chemicalbook.comnih.gov Comparing this compound to these related compounds reveals subtle but important differences in their reactivity and physical characteristics, often due to steric and electronic effects imparted by the methyl group's placement. For instance, the ortho-methyl group can introduce steric hindrance that may affect the reactivity of the benzylic protons compared to the meta and para isomers or the unsubstituted benzyl phenyl sulfone.
Aromatic sulfones, in general, are recognized for their chemical stability and are prevalent in various fields, including medicinal chemistry and materials science. acs.org Their utility in organic synthesis is well-established, with the sulfonyl group acting as an activating group for various transformations. wikipedia.org
Interactive Table 2: Comparison with Related Sulfones
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | Ortho-isomer | C₁₄H₁₄O₂S | 246.32 | 71996-48-0 |
| Benzyl phenyl sulfone | Unsubstituted | C₁₃H₁₂O₂S | 232.30 | 3112-88-7 |
| Dibenzyl sulfone | Symmetrical benzyl sulfone | C₁₄H₁₄O₂S | 246.32 | 620-32-6 |
| Phenyl p-tolyl sulfone | Isomeric aromatic sulfone | C₁₃H₁₂O₂S | 232.30 | 640-57-3 |
Synthetic Methodologies for 1 Methyl 2 Phenylsulfonyl Methyl Benzene and Analogues
Precursor-Based Synthesis Strategies
The formation of the crucial C-S bond in aryl sulfones like 1-Methyl-2-[(phenylsulfonyl)methyl]benzene is accomplished through several key precursor-based routes. These strategies involve building the molecule from carefully chosen starting materials that already contain the core aromatic structures.
Synthesis from Halogenated Aromatic Precursors
A prevalent and effective strategy for synthesizing benzyl (B1604629) phenyl sulfones involves the use of halogenated aromatic precursors, particularly activated benzyl halides. The reactivity of the benzylic position facilitates nucleophilic substitution reactions, allowing for the direct introduction of the sulfonyl moiety.
The most direct route to forming the C-SO₂-C linkage is the reaction between a benzylic halide and an arenesulfinate salt. In the specific synthesis of this compound, this involves the reaction of a 2-methylbenzyl halide (such as 2-methylbenzyl chloride or bromide) with a salt like sodium benzenesulfinate (B1229208). orgsyn.org This reaction is a classic example of nucleophilic substitution, where the sulfinate anion acts as the nucleophile, displacing the halide leaving group from the benzylic carbon. organic-chemistry.org
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the dissolution of the sulfinate salt and promote the substitution mechanism. Palladium complexes have also been employed to catalyze the nucleophilic substitution of benzylic carbonates with sodium arenesulfinates, yielding a variety of benzylic sulfones in high yields. organic-chemistry.org
| Benzylic Substrate | Sulfinate Salt | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Methylbenzyl Bromide | Sodium Benzenesulfinate | DMSO, 80°C | This compound | High | organic-chemistry.org |
| Benzyl Carbonate | Sodium Arenesulfinate | [Pd(η³-C₃H₅)Cl]₂/DPEphos, DMSO, 80°C | Benzylic Sulfone | High | organic-chemistry.org |
| Methylarene | Sodium p-Toluenesulfinate | NBS, AIBN (catalyst) | Benzylated Sulfone | Good | organic-chemistry.org |
Benzyl halides, including benzyl bromide and its derivatives, are highly reactive towards nucleophilic substitution reactions. researchgate.net This enhanced reactivity is attributed to the electronic influence of the adjacent benzene (B151609) ring. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism. researchgate.net
For primary benzylic halides like 2-methylbenzyl bromide, the Sₙ2 pathway is often favored. researchgate.net The carbon atom bearing the bromine is relatively unhindered, allowing for backside attack by a nucleophile, such as a sulfinate ion. nih.gov
Alternatively, the reaction can proceed via an Sₙ1 mechanism, which involves the formation of a benzylic carbocation intermediate after the departure of the bromide leaving group. This carbocation is significantly stabilized by resonance, with the positive charge delocalized over the adjacent benzene ring. researchgate.net This stability lowers the activation energy for its formation, making benzyl halides susceptible to Sₙ1 reactions, especially for secondary or tertiary derivatives or in the presence of polar, protic solvents. researchgate.net
Sulfonylation of Substituted Toluenes
Synthesizing the target compound starting from a substituted toluene (B28343), such as o-xylene (B151617) or 2-methyltoluene, typically involves a multi-step process rather than a direct, single-step sulfonylation of the methyl group. A common and effective method begins with the radical halogenation of the benzylic position. organic-chemistry.org
In this approach, a methylarene like toluene is treated with a brominating agent such as N-bromosuccinimide (NBS), often with a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN). This selectively brominates the benzylic methyl group to produce the corresponding benzyl bromide. This intermediate is then subjected to nucleophilic substitution with a suitable sulfinate salt, such as sodium p-toluenesulfinate or sodium benzenesulfinate, to yield the final benzyl phenyl sulfone product. organic-chemistry.org This two-step sequence leverages the ease of benzylic halogenation followed by the efficient C-S bond formation via nucleophilic substitution.
While Friedel-Crafts reactions are used for sulfonylation, they typically result in the sulfonyl group being attached directly to the aromatic ring rather than the benzylic carbon. rsc.org For instance, the sulfonation of o-xylene with agents like sulfuric acid or chlorosulfonic acid yields dimethylbenzenesulfonic acids. scripps.eduepa.gov
Oxidation of Sulfide (B99878) Precursors
A well-established and versatile method for preparing sulfones is the oxidation of their corresponding sulfide precursors. For the synthesis of this compound, the required precursor would be 1-methyl-2-[(phenylthio)methyl]benzene. This sulfide can be readily oxidized to the sulfone using a variety of oxidizing agents.
The challenge in this method often lies in controlling the oxidation to prevent stopping at the intermediate sulfoxide stage. However, numerous reagents and conditions have been developed to achieve complete oxidation to the sulfone with high efficiency. acgpubs.orgorgsyn.org Hydrogen peroxide is a common, "green" oxidant, often used in conjunction with a catalyst or an acidic medium like acetic acid to ensure full conversion to the sulfone. acgpubs.orgnih.gov Other powerful oxidizing systems include potassium permanganate (B83412) and its derivatives, which can provide rapid and high-yielding oxidation of both aliphatic and aromatic sulfides to their corresponding sulfones. The choice of oxidant can be tailored based on the presence of other functional groups in the molecule. orgsyn.org
| Sulfide Precursor | Oxidizing System | Conditions | Product | Key Findings | Reference |
|---|---|---|---|---|---|
| Alkyl Aryl Sulfides | H₂O₂ / Acetic Acid | Room Temperature | Alkyl Aryl Sulfoxides | Highly selective for sulfoxide; avoids overoxidation. | acgpubs.org |
| Thioanisole | H₂O₂ / Acetic Acid / Amberlyst 15 | - | Methyl Phenyl Sulfone | Complete oxidation to sulfone; peracetic acid is the active oxidant for the second oxidation step. | nih.gov |
| Aromatic and Aliphatic Sulfides | N,N′-dibenzyl-N,N,N′,N′-tetramethylethylene diammonium permanganate | Room Temperature | Sulfones | Immediate reaction with excellent yields. | |
| Alkyl Aryl Sulfides | Fungi (e.g., Aspergillus ochraceus) | Mild, aqueous conditions | Sulfones | Environmentally benign method with high yields. | orgsyn.org |
| Substituted Sulfides | Urea-hydrogen peroxide / Phthalic anhydride (B1165640) | Ethyl Acetate (B1210297) | Sulfones | Metal-free, environmentally benign oxidation directly to sulfone. | orgsyn.org |
Reductive Approaches from Sulfonyl Chlorides
An alternative strategy for the synthesis of sulfones involves reductive methods starting from sulfonyl chlorides. While direct reduction of a sulfonyl chloride to a sulfone is not typical, a highly efficient one-pot, two-step procedure has been developed. rsc.org This method involves the reduction of an aromatic sulfonyl chloride, such as benzenesulfonyl chloride, to its corresponding sulfinate salt, which is then alkylated in situ to produce the desired sulfone.
In this process, the sulfonyl chloride is treated with magnesium metal under sonication. rsc.org This reduces the sulfonyl chloride to an anhydrous magnesium sulfinate salt. Without isolation, this intermediate sulfinate readily undergoes a nucleophilic substitution reaction with an added alkyl halide, such as 2-methylbenzyl chloride. The presence of a catalytic amount of sodium iodide can further facilitate the alkylation step. rsc.org This approach is advantageous as it avoids the need to isolate the often unstable sulfinate salts and provides a variety of aliphatic and benzylic sulfones in good yields. While strong reducing agents like lithium aluminum hydride are known to reduce sulfonyl chlorides, they typically lead to mercaptans as the final product.
Metal-Catalyzed Synthetic Pathways
Transition-metal catalysis offers a powerful and versatile toolkit for the formation of C-S bonds, enabling the synthesis of a wide array of sulfone derivatives. Palladium, silver, copper, and nickel catalysts have all been effectively employed in cross-coupling and other related reactions to produce benzylic and aryl sulfones.
Palladium-Catalyzed Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the formation of sulfones is well-established. One effective strategy involves the palladium-catalyzed cross-coupling of benzyl trimethylammonium triflates with sulfonyl hydrazides. This method provides a reliable route to various benzyl sulfones with good functional group tolerance, yielding the desired products in moderate to excellent yields. researchgate.net Another versatile approach is a one-pot, three-component synthesis that utilizes a palladium-catalyzed aminosulfonylation of aryl halides. This process combines an aryl or heteroaryl iodide, an aminosulfonamide (acting as a sulfinate precursor), and an electrophilic coupling partner to generate a diverse range of sulfones under mild conditions. nih.gov
A notable palladium-catalyzed method for the synthesis of benzylic sulfones is the reaction of benzylic carbonates with sodium arenesulfinates. This transformation, catalyzed by a palladium complex with a bulky phosphine (B1218219) ligand such as bis(2-diphenylphosphinophenyl)ether (B61511) (DPEphos), proceeds in high yields. For instance, the reaction of ortho-substituted benzyl methyl carbonates with sodium benzenesulfinate produces the corresponding benzylic sulfones efficiently.
Table 1: Palladium-Catalyzed Synthesis of Benzylic Sulfones from Benzylic Carbonates
| Entry | Benzylic Carbonate | Product | Yield (%) |
|---|---|---|---|
| 1 | 2-Methylbenzyl methyl carbonate | This compound | 95 |
| 2 | 2,6-Dimethylbenzyl methyl carbonate | 2,6-Dimethyl-1-[(phenylsulfonyl)methyl]benzene | 89 |
| 3 | 4-Methoxybenzyl methyl carbonate | 1-Methoxy-4-[(phenylsulfonyl)methyl]benzene | 98 |
| 4 | 4-Chlorobenzyl methyl carbonate | 1-Chloro-4-[(phenylsulfonyl)methyl]benzene | 97 |
Silver-Catalyzed Methods
Silver catalysis provides alternative pathways for the synthesis of sulfone compounds, often under mild conditions. One such method is the silver-catalyzed sulfonylation of styrenes to produce vinyl sulfones with high E-selectivity. The success of this reaction is critically dependent on the presence of an additive like TEMPO. organic-chemistry.org While not a direct synthesis of the target compound, this method highlights the utility of silver in forming C-S bonds.
A more direct approach involves the silver-catalyzed sulfonamidation of benzylic C(sp³)-H bonds using an oxidant like potassium persulfate. This reaction allows for the formation of N-benzyl sulfonamides from various benzyl substrates and sulfonamides. nih.gov Although this produces a sulfonamide rather than a sulfone, it demonstrates the potential for silver-catalyzed functionalization at the benzylic position.
Copper-Catalyzed Reactions
Copper-catalyzed reactions represent a cost-effective and efficient means of synthesizing sulfones. A prominent method is the cross-coupling of arylboronic acids with sulfinic acid salts. This reaction proceeds under mild, ambient conditions and tolerates a wide range of functional groups on the arylboronic acid, including ortho-substituents. The use of ionic liquids can facilitate catalyst recycling. organic-chemistry.org
Another effective copper-catalyzed approach is the coupling of aryl halides with sulfinate salts. For instance, the reaction of various substituted aryl halides with sodium benzenesulfinate in the presence of a copper catalyst affords the corresponding diaryl sulfones in good yields.
Table 2: Copper-Catalyzed Synthesis of Diaryl Sulfones from Aryl Halides
| Entry | Aryl Halide | Sulfinate Salt | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Iodotoluene | Sodium benzenesulfinate | 1-Methyl-2-(phenylsulfonyl)benzene | 85 |
| 2 | 4-Bromoanisole | Sodium benzenesulfinate | 4-Methoxyphenyl phenyl sulfone | 92 |
| 3 | 4-Chlorobenzonitrile | Sodium benzenesulfinate | 4-Cyanophenyl phenyl sulfone | 88 |
Nickel-Catalyzed Reactions
Nickel catalysis offers a powerful alternative for the synthesis of sulfones, particularly through cross-coupling reactions. Nickel-catalyzed reductive cross-coupling of benzyl bromides with thiosulfonates provides a direct route to benzylic sulfones under mild conditions. organic-chemistry.org Additionally, nickel-catalyzed asymmetric reductive cross-coupling between vinyl and benzyl electrophiles has been developed, showcasing the versatility of nickel in forming C-C bonds adjacent to a sulfonyl group. nih.gov
A photoredox/nickel dual catalysis system enables the cross-coupling of sodium sulfinates with a variety of aryl, heteroaryl, and vinyl halides at room temperature. This method is notable for its excellent functional group tolerance and its applicability to less reactive aryl chlorides. nih.gov
Table 3: Nickel/Photoredox-Catalyzed Synthesis of Sulfones
| Entry | Halide | Sodium Sulfinate | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Bromobenzonitrile | Sodium p-toluenesulfinate | 4-Cyanophenyl p-tolyl sulfone | 70 |
| 2 | 2-Bromotoluene | Sodium benzenesulfinate | 2-Methylphenyl phenyl sulfone | 94 |
| 3 | 1-Bromo-4-fluorobenzene | Sodium benzenesulfinate | 4-Fluorophenyl phenyl sulfone | 85 |
Radical-Mediated Approaches
Radical reactions provide a complementary strategy for the synthesis of sulfones, often proceeding through pathways inaccessible to traditional ionic reactions.
Photolytic Cleavage Reactions
The generation of sulfonyl radicals through photolytic methods offers a direct route to sulfone synthesis. The reaction of toluene with chlorine in the presence of light, for example, proceeds via a free radical substitution mechanism to produce benzyl chloride, a potential precursor for sulfone synthesis. quora.com
More directly, the photoredox activation of sulfone-substituted tetrazoles using an iridium photocatalyst can generate sulfonyl radicals. These radicals can then be trapped by electron-deficient olefins to form dialkyl sulfones in good to excellent yields. researchgate.netgoogle.comnih.gov This method has been successfully applied to the synthesis of benzylic sulfones. researchgate.net
Table 4: Photoredox Generation and Coupling of Sulfonyl Radicals
| Entry | Sulfonyl Tetrazole | Olefin | Product | Yield (%) |
|---|---|---|---|---|
| 1 | N-Phenyl(phenylsulfonyl)tetrazole | Ethyl acrylate | Ethyl 3-(phenylsulfonyl)propanoate | 85 |
| 2 | N-Phenyl(benzylsulfonyl)tetrazole | Ethyl acrylate | Ethyl 3-(benzylsulfonyl)propanoate | 88 |
| 3 | N-Phenyl(p-tolylsulfonyl)tetrazole | Methyl vinyl ketone | 4-(p-Tolylsulfonyl)butan-2-one | 75 |
Hydrogen Abstraction Pathways
The formation of benzylic sulfones, such as this compound, can be accomplished through radical-mediated processes involving hydrogen abstraction from a suitable precursor like o-xylene. In these pathways, a radical initiator generates a reactive species that abstracts a hydrogen atom from the methyl group of o-xylene, forming a benzyl radical. This radical intermediate is then trapped by a sulfur dioxide surrogate or a sulfonyl radical source to yield the desired sulfone.
One approach involves the treatment of methylarenes with radical initiators like 1,3-dibromo-5,5-dimethylhydantoin (B127087) or N-bromosuccinimide in the presence of a catalytic amount of 2,2′-azobis(isobutyronitrile). The initially formed benzyl bromide can then react with a nucleophilic sulfinate salt, such as sodium p-toluenesulfinate, to produce the corresponding benzyl sulfone.
Another strategy utilizes sulfinyl sulfones as precursors to both sulfonyl and sulfinyl radicals. The homolytic fission of the S–S bond in a sulfinyl sulfone generates these two radical species. The sulfonyl radical can then add to an unsaturated system or participate in other radical-mediated transformations. While direct application to o-xylene is not extensively detailed in readily available literature, the principle of generating a phenylsulfonyl radical that could then react with a benzyl radical formed from o-xylene represents a plausible synthetic route. The generation of sulfonyl radicals from reagents like sodium sulfinates, sulfinic acids, sulfonyl chlorides, and sulfonyl hydrazides has been widely explored in various radical-mediated sulfonylation reactions. researchgate.net
The table below illustrates representative conditions for the synthesis of benzylic sulfones via pathways involving radical intermediates, which could be adapted for the synthesis of this compound.
| Reactant 1 | Reactant 2 | Catalyst/Initiator | Solvent | Temperature (°C) | Yield (%) |
| Benzylic Alcohol | Sulfinyl Chloride | None | - | RT | Moderate to Excellent |
| Benzylic Carbonate | Sodium Arenesulfinate | [Pd(η3-C3H5)Cl]2/DPEphos | DMSO | 80 | High |
Table 1: Exemplary Conditions for Benzylic Sulfone Synthesis via Radical-Relevant Pathways. thieme-connect.de
Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Arenes
The Vicarious Nucleophilic Substitution (VNS) of hydrogen offers a powerful method for the C-H functionalization of electron-deficient aromatic rings, including nitroarenes. This reaction allows for the introduction of a substituent, such as a phenylsulfonylmethyl group, onto an aromatic ring at a position occupied by a hydrogen atom, typically ortho or para to an electron-withdrawing group. organic-chemistry.orgwikipedia.org The general mechanism involves the addition of a carbanion bearing a leaving group at the nucleophilic center to the nitroaromatic compound, followed by base-induced β-elimination of the leaving group. organic-chemistry.orgnih.gov
For the synthesis of an analogue of this compound, one could envision the reaction of o-nitrotoluene with a carbanion derived from a phenylsulfonylmethane reagent bearing a suitable leaving group, such as chloromethyl phenyl sulfone. organic-chemistry.orgkuleuven.be The reaction is typically carried out in the presence of a strong base, like potassium tert-butoxide, in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). wikipedia.org The nitro group in o-nitrotoluene would direct the substitution to the positions ortho and para to it. Subsequent reduction of the nitro group and diazotization followed by reduction would yield the target compound, this compound.
| Nitroarene | Carbanion Precursor | Base | Solvent | Temperature | Product |
| Nitrobenzene | Chloromethyl phenyl sulfone | t-BuOK | DMSO | RT | o/p-Substituted nitrobenzene |
| Nitropyridines | Alkyl phenyl sulfones | KHMDS | DMF | -40 | Alkylated nitropyridines |
Table 2: General Conditions for Vicarious Nucleophilic Substitution Reactions. wikipedia.orgrsc.org
Green Chemistry Approaches to Sulfone Synthesis
In recent years, the development of more environmentally benign synthetic methods has become a major focus in chemical research. For the synthesis of sulfones, several green chemistry approaches have emerged, including electrochemical and photocatalytic methods. These techniques often offer milder reaction conditions, reduced waste, and the avoidance of toxic reagents compared to traditional methods.
Electrochemical Synthesis:
Electrochemical methods provide a green alternative for the synthesis of sulfones by using electricity as a clean oxidant. The electrochemical oxidation of toluene in the presence of a mediator like Co(II) has been shown to produce benzaldehyde, demonstrating the feasibility of activating the benzylic C-H bond electrochemically. rsc.org A related approach could be envisioned for the synthesis of this compound, where an electrochemically generated benzylic radical from o-xylene reacts with a sulfinate anion.
An efficient electrochemical oxidative C(sp2)–H sulfonylation of aldehyde hydrazones with sodium sulfinates has been reported, proceeding via a radical pathway. thieme-connect.de This demonstrates the potential of electrochemical methods for forming C-S bonds under green conditions. While direct electrochemical synthesis of this compound from o-xylene and a sulfinate is not explicitly detailed, the principles of electrochemical C-H activation and sulfonylation are well-established.
Photocatalytic Synthesis:
Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions. For sulfone synthesis, photocatalytic methods can be employed to generate sulfonyl radicals from various precursors. These radicals can then participate in reactions such as the functionalization of C-H bonds.
The generation of sulfonyl radicals from sources like dimethylsulfamoyl chloride under redox-neutral conditions using photocatalysis has been reported. rsc.org These radicals can then add to electron-deficient alkenes. A plausible green route to this compound could involve the photocatalytic generation of a benzyl radical from o-xylene, which then reacts with a sulfur dioxide surrogate or a phenylsulfonyl radical source. Radical-mediated sulfonylation of alkyl alkynes/alkenes using Na2S2O4 as both a SO2 source and an electron donor under metal-free conditions highlights a sustainable approach to sulfone synthesis. rsc.org
The following table presents examples of green chemistry approaches that could be adapted for the synthesis of benzylic sulfones.
| Method | Reactant 1 | Reactant 2 | Catalyst/Mediator | Conditions | Product Type |
| Electrochemical | Aldehyde Hydrazone | Sodium Sulfinate | - | Pt electrodes, MeCN/H2O | Sulfonylated Hydrazone |
| Electrochemical | Toluene | - | Co(II) | Pt electrode, [bmpyr]+[Ntf2]− | Benzaldehyde |
| Photocatalytic | Alkyl Alkyne/Alkene | Electron-deficient Alkene | Na2S2O4 (as linker) | Visible light | Vinyl/Alkyl Sulfone |
Table 3: Examples of Green Chemistry Approaches for Sulfone Synthesis. thieme-connect.dersc.orgrsc.org
Applications in Organic Synthesis and Materials Science
Role as a Building Block for Complex Organic Architectures
1-Methyl-2-[(phenylsulfonyl)methyl]benzene serves as a foundational molecule for creating intricate organic structures. The phenylsulfonyl group can act as an activating group and a leaving group, facilitating a range of carbon-carbon and carbon-heteroatom bond-forming reactions.
While direct desulfurative carboxylation of this compound is not extensively documented, related transformations provide a pathway to carboxylic acid derivatives. For instance, the conversion of similar benzylic sulfones or related sulfur compounds to phenylacetic acids is a known process. A general method involves the hydrolysis of a related nitrile, methyl benzyl (B1604629) acetonitrile, in the presence of sulfuric acid to produce methylphenylacetic acid. google.com This process involves heating the nitrile with aqueous acid, followed by neutralization and purification to yield the carboxylic acid. google.com Another related synthesis is the preparation of 2-phenylpropionic acid from 2-phenylpropionitrile, which can be achieved through hydrolysis with an aqueous solution of sodium hydroxide. orgsyn.org These methods highlight the potential for converting the benzylic position of this compound into a carboxylic acid functional group following a desulfonation step. A patented method for preparing methylphenylacetic acid involves reacting a precursor with morpholine (B109124) and sulfur, followed by hydrolysis, suggesting a pathway from sulfur-containing compounds to the desired acid. google.com
Table 1: Related Syntheses of Phenylacetic Acid Derivatives
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| Methyl benzyl acetonitrile | 30-70% H₂SO₄ | Methylphenylacetic acid | google.com |
| 2-Phenylpropionitrile | 10% NaOH | 2-Phenylpropionic acid | orgsyn.org |
The benzylic sulfone moiety is a key functional group for the synthesis of various heterocyclic compounds. Base-induced cyclization of benzyl alkynyl sulfones is a method used to explore the synthesis of new heterocyclic structures. bac-lac.gc.ca The acidic protons at the benzylic position can be removed by a base, initiating a cyclization cascade. bac-lac.gc.ca
This reactivity allows for the construction of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals. nih.govresearchgate.net For example, N-benzylic heterocycles can be synthesized through cross-coupling reactions where the benzylic component, similar in structure to this compound, is coupled with aryl halides. nih.gov The synthesis of polysubstituted pyridines can be achieved through methods like the cyclocondensation of a 1,5-dicarbonyl compound with ammonia, often generated from precursors like benzylic sulfones. organic-chemistry.orgnih.govyoutube.com Similarly, the synthesis of substituted thiophenes, another important class of heterocycles, can be accomplished using starting materials that feature a benzylic group. organic-chemistry.orgnih.govyoutube.com The synthesis of thiaphenanthridinones from sulfinate esters and 2-borylanilines further demonstrates the utility of sulfone-related compounds in building complex, fused heterocyclic systems. acs.orgnih.gov
The introduction of fluorine into organic molecules can significantly alter their biological properties, making the synthesis of fluorinated analogues a key strategy in drug discovery. researchgate.net The benzylic position of sulfones like this compound is a prime target for fluorination. Benzylic C(sp³)–H fluorination can be achieved using various reagents and catalysts. beilstein-journals.org For example, Selectfluor in combination with a potassium persulfate initiator can introduce one or two fluorine atoms at the benzylic position. beilstein-journals.org Metal-catalyzed methods, such as those using palladium or iron catalysts, also facilitate the C-H fluorination of benzylic substrates. beilstein-journals.org
The resulting α-fluorinated sulfones are valuable intermediates themselves. They can undergo desulfonylative cross-coupling reactions with boronic acids to form fluorinated diarylmethanes. researchgate.net This modular approach allows for the rapid preparation of fluorinated molecules that can serve as bioisosteres of naturally occurring compounds. The synthesis of fluorinated analogues of biologically active compounds like lepidilines has been demonstrated starting from fluorinated benzylamines, showcasing a relevant synthetic strategy. nih.govnih.gov
Table 2: Methods for Benzylic Fluorination
| Method | Fluorinating Agent | Catalyst/Initiator | Substrate Type | Reference |
|---|---|---|---|---|
| Radical Fluorination | Selectfluor | K₂S₂O₈ | Benzylic C-H | beilstein-journals.org |
| Palladium-Catalyzed | N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate | Palladium(II) | 8-methylquinolines | beilstein-journals.org |
| Iron-Catalyzed | Selectfluor | Iron(II) | Primary/Secondary Benzylic | beilstein-journals.org |
Benzylic sulfones are key reagents in several name reactions in organic synthesis. One of the most prominent is the Julia-Kocienski olefination, which is a modification of the classical Julia olefination. researchgate.netorganic-chemistry.orgnih.govupol.cz In this reaction, a metalated sulfone, which could be derived from this compound, reacts with an aldehyde or ketone to form an alkene. researchgate.netnih.gov The reaction typically shows high E-selectivity and is used in the synthesis of complex natural products. upol.czchemrxiv.org Different variations of the Julia-Kocienski reagent have been developed to control the stereoselectivity of the resulting olefin. researchgate.netorganic-chemistry.org
Another important transformation for sulfones is the Ramberg-Bäcklund reaction. This reaction converts α-halo sulfones into alkenes through a three-membered cyclic sulfone intermediate, known as an episulfone, which then extrudes sulfur dioxide. Although not specifically documented for this compound, its α-halogenated derivatives would be suitable substrates for this transformation, providing a route to stilbene-type structures.
Synthetic Intermediates in Advanced Organic Synthesis
The role of this compound as a building block directly translates to its importance as a synthetic intermediate. sigmaaldrich.com Its chemical properties allow it to be a precursor in multi-step syntheses of more complex molecules. For instance, palladium-catalyzed reactions are often employed to further functionalize such intermediates. Palladium-catalyzed decarboxylative benzylation reactions can form new C-C bonds using benzyl electrophiles. researchgate.netnih.gov The synthesis of diaryl sulfides can be achieved through a palladium-catalyzed debenzylative cross-coupling of aryl benzyl sulfides with aryl bromides, a reaction that proceeds through C-S bond cleavage and formation. organic-chemistry.org The versatility of the sulfone group, which can be transformed into other functional groups or used to facilitate bond formation, makes compounds like this compound valuable intermediates in the synthesis of pharmaceuticals and materials. nih.gov
Development of Functionalized Organosulfur Compounds
Beyond its use as an intermediate where the sulfonyl group is ultimately removed, this compound is also a starting point for the synthesis of other functionalized organosulfur compounds. The sulfone moiety itself is a key pharmacophore in many drugs. nih.gov The synthesis of various benzylic sulfones can be achieved through methods such as the reaction of benzylic alcohols with sulfinyl chlorides or the palladium-catalyzed substitution of benzylic carbonates with sodium arenesulfinates. organic-chemistry.orgresearchgate.net Furthermore, the core structure can be elaborated to produce a diverse family of sulfonylated compounds. For example, tungsten-complexed phenyl sulfones can undergo a series of nucleophilic additions to generate highly substituted cyclohexenes that retain the sulfonyl group. nih.gov The synthesis of sulfonylated pyridines has been achieved through an SNAr reaction of pyridines with sodium sulfinate salts, demonstrating a method to incorporate the sulfonyl group into heterocyclic systems. nih.gov
Theoretical and Computational Chemistry Studies
Electronic Structure and Conformational Analysis
The three-dimensional arrangement of atoms and the distribution of electrons are fundamental to a molecule's properties. Conformational analysis of 1-Methyl-2-[(phenylsulfonyl)methyl]benzene, which is not rigid, is crucial for understanding its behavior.
Computational methods, such as molecular mechanics and quantum chemical calculations, have been employed to investigate the stable conformations of diaryl sulfones and related molecules. capes.gov.brresearchgate.netnih.govcwu.edu For this compound, the flexibility arises from the rotation around the C-S and C-C bonds of the methylene (B1212753) bridge.
The electronic structure of similar sulfones has been studied, revealing the influence of the electron-withdrawing phenylsulfonyl group on the aromatic rings. nih.gov DFT calculations can provide detailed information on bond lengths, bond angles, and dihedral angles that define the molecule's geometry. While specific data for this compound is not abundant in the literature, data from its isomer, 4-Methylphenyl benzyl (B1604629) sulfone, shows a dihedral angle of 15.5 (1)° between the two benzene (B151609) rings. researchgate.net
Table 1: Representative Calculated Conformational Data for a Diaryl Sulfone
| Parameter | Conformer A | Conformer B |
| C-S-C Bond Angle (°) | 104.5 | 105.2 |
| O-S-O Bond Angle (°) | 119.8 | 119.5 |
| Dihedral Angle (C-C-S-C) (°) | 85.3 | -88.1 |
| Relative Energy (kcal/mol) | 0.0 | 1.2 |
Reaction Mechanism Elucidation through Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the mechanisms of reactions involving benzylic sulfones. researchgate.net These calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, thereby providing a detailed step-by-step description of the reaction pathway. nih.gov
For reactions such as nucleophilic substitution or elimination at the benzylic position, DFT calculations can help to determine whether the reaction proceeds through a concerted or a stepwise mechanism. For instance, in the context of desulfonylative coupling reactions, computational studies have been used to support proposed radical or organometallic intermediates. researchgate.netrsc.org
A plausible mechanism for a reaction involving this compound could be investigated by calculating the free energy profile, which would reveal the kinetic and thermodynamic favorability of different pathways. nih.gov
Prediction of Reactivity and Selectivity
Theoretical chemistry allows for the prediction of a molecule's reactivity and selectivity in chemical reactions. For this compound, computational models can identify the most likely sites for electrophilic or nucleophilic attack.
Frontier Molecular Orbital (FMO) theory, based on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a key tool in this regard. The distribution and energies of these orbitals indicate the electron-donating and electron-accepting capabilities of different parts of the molecule. The phenylsulfonyl group, being strongly electron-withdrawing, influences the electronic properties of the entire molecule. ebi.ac.uk
Electrostatic potential maps can also visualize electron-rich and electron-poor regions, further aiding in the prediction of reactive sites.
Molecular Interactions with Ligands and Substrates (Computational Modeling)
The non-covalent interactions of this compound with other molecules, such as ligands or substrates in a biological context, can be modeled computationally. gatech.edu These interactions are crucial for understanding molecular recognition and binding.
Computational techniques like molecular docking can predict the preferred binding orientation of the molecule within a protein's active site. mdpi.com The phenyl and tolyl groups can participate in π-π stacking and hydrophobic interactions, while the sulfonyl group can act as a hydrogen bond acceptor. nih.gov
Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces, providing a deeper understanding of the nature of the molecular interactions.
Spectroscopic Property Predictions and Interpretations
Computational methods are highly effective in predicting and interpreting spectroscopic data, which is essential for the characterization of molecules.
NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. chemaxon.comacs.orgnih.govresearchgate.netrsc.org By comparing the calculated spectra with experimental data, the structure and conformation of this compound can be confirmed. mdpi.com
Infrared (IR) Spectroscopy: The vibrational frequencies in an IR spectrum can also be calculated using DFT. researchgate.netacs.orgnih.gov The characteristic stretching frequencies of the S=O bonds in the sulfonyl group are particularly prominent and can be accurately predicted. researchgate.net These calculations also help in assigning the various absorption bands to specific vibrational modes of the molecule.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Value |
| ¹³C NMR | C=S (ipso-carbon) | ~140 ppm |
| ¹H NMR | CH₂ (benzylic protons) | ~4.3 ppm |
| IR | S=O asymmetric stretch | ~1320 cm⁻¹ |
| IR | S=O symmetric stretch | ~1150 cm⁻¹ |
Note: These are estimated values based on data for similar benzylic sulfones. Actual experimental and more precise computational values may vary.
Q & A
Q. What protocols optimize the use of this compound as a synthetic intermediate?
- Answer :
- Step 1 : Functionalize the sulfonyl group via nucleophilic displacement (e.g., using Grignard reagents to form sulfones).
- Step 2 : Leverage the activated aromatic ring for Suzuki-Miyaura coupling (Pd(PPh), KCO, DMF/HO) to introduce aryl groups.
- Step 3 : Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
